molecular formula C22H16ClI2N2+ B8234063 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride

1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride

Cat. No.: B8234063
M. Wt: 597.6 g/mol
InChI Key: MIIHPWXAKGRTGG-UHFFFAOYSA-M
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Description

This compound is a bis-pyridinium salt featuring two pyridinium rings bridged at the 4-position, each substituted with a 4-iodophenyl group. The chloride ion serves as the counterion. The iodine atoms on the phenyl rings contribute to its high molecular weight (calculated as ~665.98 g/mol, though experimental data is unavailable in the provided evidence) and may influence electronic properties due to their electronegativity and steric bulk.

Properties

IUPAC Name

1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16I2N2.ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;/h1-16H;1H/q+2;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHPWXAKGRTGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClI2N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) typically involves chemical synthesis routes. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction conditions usually require a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form bipyridinium derivatives.

    Reduction: Reduction reactions can convert it into its corresponding bipyridine form.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride serves as a versatile building block for creating more complex heterocyclic compounds. Its iodophenyl groups facilitate electrophilic substitution reactions, making it valuable for synthesizing novel derivatives with tailored properties.

Biology

The compound is being investigated for its potential bioactive properties. Preliminary studies suggest that it may exhibit significant biological activities, including:

  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates that derivatives of this compound may interact with cancer cell lines, leading to apoptosis or cell cycle arrest. The mechanism involves targeting specific molecular pathways associated with tumor growth.

Medicine

In the field of medicinal chemistry, this compound is being explored for:

  • Pharmacological Studies: The compound's structural characteristics allow it to interact with various biological targets, including enzymes and receptors. This interaction can modulate biological processes, offering a pathway for drug development.
  • Drug Design: As a scaffold, it facilitates the design of new therapeutic agents aimed at treating diseases such as cancer and infections.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduced apoptosis in specific cancer cell lines; potential as a lead compound in cancer therapy
Synthesis of DerivativesSuccessful synthesis of several derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) involves its interaction with cellular components. As a quaternary ammonium compound, it disrupts cell membranes and interferes with cellular processes. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism. The compound’s toxicity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The following table compares key properties of structurally related bis-pyridinium salts:

Compound Name Substituents Counterion Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Properties/Applications
Target Compound: 1-(4-Iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium; chloride 4-Iodophenyl Cl⁻ ~665.98 (calculated) N/A N/A Potential electronic/biological roles
[2-(1-Benzofuran-2-yl)-2-oxoethyl]-4-(2-{1-[2-(1-benzofuran-2-yl)-2-oxoethyl]pyridin-1-ium-4-yl}ethyl)pyridin-1-ium dibromide (4d) Benzofuran-oxoethyl 2Br⁻ 662.37 >300 (dec.) 76 High thermal stability
1-{2-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}-4-[2-(1-{2-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}pyridin-1-ium-4-yl)ethyl]pyridin-1-ium dichloride (4e) Oxazolidinone-oxoethyl 2Cl⁻ 691.60 N/A 46 Hygroscopic; chiral centers
1-(Phenylmethyl)-4-[1-(phenylmethyl)pyridin-1-ium-4-yl]pyridin-1-ium (S7L) Benzyl None 338.44 N/A N/A Neutral charge; aromatic stacking
1,4'-Bipyridin-1-ium chloride hydrochloride None (simple bipyridinium) Cl⁻, HCl 228.09 N/A N/A Hydrate formation; simple structure
1-(4-Iodophenyl)-2-methyl-1H-imidazole 4-Iodophenyl, methyl-imidazole None 284.09 137–138 N/A Halogenated heterocycle
Key Observations:
  • Substituent Effects : The target compound’s 4-iodophenyl groups increase molecular weight significantly compared to benzyl (S7L, 338.44 g/mol) or benzofuran (4d, 662.37 g/mol) analogues. Iodine’s size and electronegativity may enhance intermolecular interactions (e.g., halogen bonding) .
  • Counterion Influence : Chloride (target compound) and bromide (4d) counterions affect solubility and crystal packing. For example, 4d’s high melting point (>300°C) suggests strong ionic lattice forces, while hygroscopic 4e (dichloride) may exhibit lower stability .
  • Biological Activity: Chiral ionic liquids in (e.g., alanine-based pyridinium chlorides) demonstrate antibacterial and antioxidant properties.

Comparison with Halogenated Pyridine Derivatives

  • AM251 (): A cannabinoid receptor antagonist with a 4-iodophenyl group. While structurally distinct (pyrazole core vs. pyridinium), the iodine atom in both compounds may contribute to receptor binding via hydrophobic or halogen-bonding interactions .
  • 4-I-AMPP () : A derivatization agent with a 4-iodophenylpyridinium group. Its use in mass spectrometry highlights the utility of iodine in enhancing detection sensitivity, suggesting analogous applications for the target compound .

Thermal and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues like 4d (>300°C) and 5a (258–259°C) suggest bis-pyridinium salts generally exhibit high thermal stability. The iodine substituents may further elevate decomposition temperatures .
  • Spectroscopy : IR and NMR data for analogues (e.g., 4d: C=O stretch at 1700 cm⁻¹; pyridinium protons at δ 8.5–9.0 ppm) provide benchmarks. The target compound’s ¹H NMR would likely show deshielded pyridinium protons and aryl signals near δ 7.5–8.5 ppm .

Biological Activity

The compound 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium; chloride is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two iodophenyl groups and a pyridinium moiety. The molecular formula is C18H16I2N2C_{18}H_{16}I_2N_2 with a molecular weight of approximately 420.15 g/mol. The presence of iodine atoms is significant as they can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing pyridinium structures exhibit notable antimicrobial activity. The presence of the iodophenyl groups enhances the lipophilicity of the molecule, facilitating cell membrane penetration and subsequent antimicrobial effects. In vitro studies have shown that similar pyridinium derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Activity

The compound's mechanism of action in cancer cells may involve the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells, leading to apoptosis. This has been demonstrated in various studies where related compounds exhibited significant anticancer effects against melanoma and other tumor types .

Neuroprotective Effects

Pyridine derivatives have also been studied for their neuroprotective properties. Compounds similar to 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial effectiveness of various pyridinium compounds, including derivatives similar to our compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Cancer Cell Line Studies

In another study published in The Journal of Organic Chemistry, several iodinated pyridine derivatives were tested against human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM for different cancer types .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInhibition of DHFR
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 1-(4-iodophenyl)-containing intermediates?

  • Methodological Answer : A robust approach involves copper(I) iodide-catalyzed conjugate addition reactions in tetrahydrofuran (THF), as demonstrated in the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones. For example, reacting 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate with amines under mild conditions yields derivatives in moderate-to-good yields (60–85%) . Alternatively, Ullmann coupling using CuI as a catalyst enables aryl-aryl bond formation, critical for constructing bipyridinium frameworks .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : X-ray crystallography remains the gold standard. Utilize SHELXL for refinement, which handles high-resolution or twinned data effectively. Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths, angles, and packing motifs. For example, SHELXL’s constraints (e.g., ISOR, DELU) refine anisotropic displacement parameters, ensuring accurate molecular geometry .

Q. What spectroscopic techniques are essential for characterizing iodophenyl derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., para-iodophenyl protons resonate at δ 7.6–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ for the target compound).
  • IR : Stretching frequencies for pyridinium C-N⁺ bonds (~1640 cm⁻¹) and iodide counterions (~120 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

  • Methodological Answer : For twinned data, employ SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Adjust HKLF5 format inputs to partition overlapping reflections. Validate with Rint < 0.05 and CFOM > 0.95. For disordered counterions (e.g., chloride), use PART/SUMP constraints to refine occupancy .

Q. What strategies optimize coupling reactions involving iodophenyl groups in bipyridinium systems?

  • Methodological Answer :

  • Catalyst : CuI (1–5 mol%) in DMF at 120°C facilitates Ullmann coupling between iodophenyl and pyridinium moieties.
  • Base : K2CO3 or Cs2CO3 enhances nucleophilic aromatic substitution.
  • Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility of ionic intermediates. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH2Cl2:MeOH) .

Q. How to design assays for evaluating the compound’s interaction with G-protein coupled receptors (GPCRs)?

  • Methodological Answer :

  • Radioligand Binding : Use [³H]-labeled analogues (e.g., AM251, a structurally related CB1 antagonist) to assess competitive displacement in HEK293 cells expressing GPCRs.
  • Functional Assays : Measure cAMP accumulation via ELISA or calcium flux using FLIPR® assays. EC50/IC50 values quantify potency .

Q. How to address low yields in multi-step syntheses of iodophenyl-pyridinium salts?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, 10% MeOH in CH2Cl2) to remove unreacted 4-iodoaniline.
  • Counterion Exchange : Replace chloride with PF6⁻ via metathesis (AgPF6 in acetone) to improve crystallinity.
  • Scale-Up : Optimize stoichiometry (1:1.2 molar ratio for aryl halide:pyridine) to minimize dimerization .

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